molecular formula C20H23N3O B11448073 N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide

N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide

Cat. No.: B11448073
M. Wt: 321.4 g/mol
InChI Key: OLAVEABASWMXFO-UHFFFAOYSA-N
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Description

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide typically involves the following steps:

    Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated using butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

    Acylation: The final step involves the acylation of the alkylated benzodiazole with phenylacetyl chloride in the presence of a base like triethylamine to yield N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated or alkylated benzodiazole derivatives.

Scientific Research Applications

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Uniqueness

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide is unique due to its specific substitution pattern on the benzodiazole ring and the presence of a phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other benzodiazole derivatives.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(1-butylbenzimidazol-2-yl)methyl]-2-phenylacetamide

InChI

InChI=1S/C20H23N3O/c1-2-3-13-23-18-12-8-7-11-17(18)22-19(23)15-21-20(24)14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,21,24)

InChI Key

OLAVEABASWMXFO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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